![molecular formula C17H15F3N4O2S B6429869 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034323-30-1](/img/structure/B6429869.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, and they are known for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyridine and pyrazole rings might participate in electrophilic substitution reactions, and the sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Application in Metal-Organic Frameworks (MOFs)
Compounds with pyridin-4-yl groups have been used in the synthesis of porous Ni-MOFs . These MOFs have shown distinctive sorption properties towards CO2 and alkanes . The solvent used for synthesis can regulate the structure of these MOFs .
Use in Zirconium Sulfophenylphosphonate
The compound and its derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . Molecular simulation methods were used to solve the arrangement of intercalated molecules .
Immunosuppressive Activity
The compound has shown significant immunosuppressive activity . It can be studied as a lead compound in the development of an immunosuppressant agent .
Anti-Tubercular Agents
Analogues of pyrazine and pyrazinamide, which have similar structures to the compound, have shown higher anti-TB activity against Mycobacterium tuberculosis .
Anticancer Activity
N-aryl-N’-benzylurea derivatives, which are structurally similar to the compound, have been designed to block intracellular signal transduction and enhance their antiproliferative activity .
Non-Linear Optics
The compound and its derivatives have been studied for their potential use in non-linear optics . These materials could be used in optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)15-2-1-3-16(10-15)27(25,26)23-8-9-24-12-14(11-22-24)13-4-6-21-7-5-13/h1-7,10-12,23H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQIICHYCIXKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
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